molecular formula C11H15NO2 B2439332 4-(Propylaminomethyl)benzoic acid CAS No. 331942-45-1

4-(Propylaminomethyl)benzoic acid

Cat. No.: B2439332
CAS No.: 331942-45-1
M. Wt: 193.246
InChI Key: NDOMGDDUFBSBSM-UHFFFAOYSA-N
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Description

4-(Propylaminomethyl)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a propylaminomethyl group. This compound is known for its zwitterionic properties, making it useful in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

    Amination of 4-(Chloromethyl)benzoic Acid: One common method involves the amination of 4-(chloromethyl)benzoic acid with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution reaction.

    Hydrogenation of 4-(Cyanomethyl)benzoic Acid: Another method involves the hydrogenation of 4-(cyanomethyl)benzoic acid in the presence of a palladium catalyst.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Propylaminomethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propylaminomethyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(Propylaminomethyl)benzoic acid is unique due to its zwitterionic nature and the presence of the propylaminomethyl group, which enhances its hydrophobicity and makes it suitable for specific applications in chromatography and biochemical assays .

Properties

IUPAC Name

4-(propylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMGDDUFBSBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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